3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine
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Overview
Description
3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-5-methyl-1,2,4-triazine with an oxidizing agent to introduce the oxo group. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .
Scientific Research Applications
3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antifungal, anticancer, and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methyl-1,2,4-triazine: Lacks the oxo group, leading to different chemical properties and reactivity.
5-Methyl-2-oxo-1,2lambda~5~,4-triazine: Lacks the chlorine atom, affecting its substitution reactions.
3-Chloro-2-oxo-1,2lambda~5~,4-triazine: Lacks the methyl group, influencing its overall stability and reactivity.
Uniqueness
3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine is unique due to the presence of both the chlorine and oxo groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
61178-00-5 |
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Molecular Formula |
C4H4ClN3O |
Molecular Weight |
145.55 g/mol |
IUPAC Name |
3-chloro-5-methyl-2-oxido-1,2,4-triazin-2-ium |
InChI |
InChI=1S/C4H4ClN3O/c1-3-2-6-8(9)4(5)7-3/h2H,1H3 |
InChI Key |
YFCHAMWIPMLHAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=[N+](C(=N1)Cl)[O-] |
Origin of Product |
United States |
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